molecular formula C16H11F3N2O2S B3129142 Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide CAS No. 339015-64-4

Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide

Cat. No. B3129142
CAS RN: 339015-64-4
M. Wt: 352.3 g/mol
InChI Key: YBADXLBWTRYJIC-UHFFFAOYSA-N
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Description

Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MTPO, and it has been synthesized using different methods. MTPO has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.

Scientific Research Applications

Chemical Synthesis and Biological Activities

  • Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide is utilized in chemical synthesis processes. A study highlighted the synthesis of novel triazoles involving 1,2,4-oxadiazole and phenylsulfonyl groups via 1,3-dipolar cycloaddition of organic azides. The synthesized compounds exhibited anticancer activities against MCF-7 cells (Dürüst et al., 2014).

Synthesis of Modified Heterocycles

  • The compound plays a role in the synthesis of new modified aza heterocycles, particularly in reactions involving 5-(2-chloro-1-nitroalkyl)-3-phenyl- and 5-(2-chloro-1-nitroalkyl)-3-methyl-1,2,4-oxadiazoles (Tyrkov, 2006).

Rearrangements Involving Sulphur Atom

  • Research on mononuclear heterocyclic rearrangements involving 1,2,4-oxadiazoles and a sulphur atom reveals insights into the reactivity and structural transformations of such compounds (Vivona et al., 1977).

Synthesis of Alkatrienyl Sulfoxides

  • The compound is integral to the synthesis of alkatrienyl sulfoxides and sulfones, which have been explored for various electrophile-induced cyclization reactions (Christov & Ivanov, 2002).

Anticancer Applications

  • Derivatives of 1,3,4-oxadiazoles, related to methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide, have been synthesized and evaluated for their anticancer properties, showing promise in this field (Redda & Gangapuram, 2007).

Organic Light-Emitting Diodes (OLEDs)

  • This compound has been used in the development of organic light-emitting diodes (OLEDs), demonstrating its utility in advanced materials science (Jin et al., 2014).

Analytical Chemistry Applications

  • It has applications in the field of analytical chemistry, such as in the synthesis of chemosensors containing phenol hydroxyl and 1,3,4-oxadiazole groups, useful for sensing specific ions like fluoride (Ma et al., 2013).

properties

IUPAC Name

5-(2-methylsulfinylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c1-24(22)13-8-3-2-7-12(13)15-20-14(21-23-15)10-5-4-6-11(9-10)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBADXLBWTRYJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide
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Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide
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Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide
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Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide
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Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide
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